molecular formula C25H17N3O B15244677 2-(4-(2-(5-Phenyl-1,3,4-oxadiazol-2-yl)vinyl)styryl)benzonitrile

2-(4-(2-(5-Phenyl-1,3,4-oxadiazol-2-yl)vinyl)styryl)benzonitrile

Katalognummer: B15244677
Molekulargewicht: 375.4 g/mol
InChI-Schlüssel: UTQUYUNZUHOKPL-YXLFCKQPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-(2-(5-Phenyl-1,3,4-oxadiazol-2-yl)vinyl)styryl)benzonitrile is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring.

Vorbereitungsmethoden

The synthesis of 2-(4-(2-(5-Phenyl-1,3,4-oxadiazol-2-yl)vinyl)styryl)benzonitrile typically involves multiple steps. One common synthetic route includes the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product yield. Industrial production methods may vary, but they generally follow similar principles with optimization for large-scale synthesis .

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-(4-(2-(5-Phenyl-1,3,4-oxadiazol-2-yl)vinyl)styryl)benzonitrile has several scientific research applications:

Wirkmechanismus

The mechanism by which 2-(4-(2-(5-Phenyl-1,3,4-oxadiazol-2-yl)vinyl)styryl)benzonitrile exerts its effects involves interactions with specific molecular targets. In medicinal applications, it may interact with cellular proteins and enzymes, disrupting their normal function and leading to therapeutic effects. The exact pathways involved can vary depending on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-(4-(2-(5-Phenyl-1,3,4-oxadiazol-2-yl)vinyl)styryl)benzonitrile include other oxadiazole derivatives such as:

These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties .

Eigenschaften

Molekularformel

C25H17N3O

Molekulargewicht

375.4 g/mol

IUPAC-Name

2-[(E)-2-[4-[(E)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethenyl]phenyl]ethenyl]benzonitrile

InChI

InChI=1S/C25H17N3O/c26-18-23-9-5-4-6-21(23)16-14-19-10-12-20(13-11-19)15-17-24-27-28-25(29-24)22-7-2-1-3-8-22/h1-17H/b16-14+,17-15+

InChI-Schlüssel

UTQUYUNZUHOKPL-YXLFCKQPSA-N

Isomerische SMILES

C1=CC=C(C=C1)C2=NN=C(O2)/C=C/C3=CC=C(C=C3)/C=C/C4=CC=CC=C4C#N

Kanonische SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C=CC3=CC=C(C=C3)C=CC4=CC=CC=C4C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.